2,5-Dichlorophenethylamine

Descripción general

Descripción

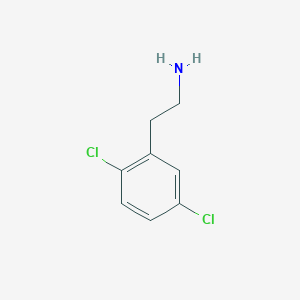

2,5-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dichlorophenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 2,5-dichlorophenylacetonitrile using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2) in methanol (MeOH) at low temperatures . The reaction typically proceeds as follows:

- Dissolve 2,5-dichlorophenylacetonitrile in methanol.

- Add nickel chloride to the solution and stir at 0°C.

- Gradually add sodium borohydride to the mixture while maintaining the temperature.

- Stir the reaction mixture at room temperature for an additional hour.

- Isolate the product by standard extraction and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichlorophenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in derivatives.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted phenethylamines.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research has indicated that 2,5-Dichlorophenethylamine may act as a neurotransmitter analog , influencing neurotransmitter systems in the brain. Its mechanism of action involves modulation of neurotransmitter release and uptake, which can have implications for treating neurological disorders. Studies have shown that it interacts with adrenergic receptors, potentially serving as a lead compound for developing new antihypertensive agents .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on key enzymes involved in neurotransmitter regulation. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), which is crucial in catecholamine synthesis. In animal models, this inhibition resulted in significant hypotensive effects, suggesting its potential use in managing hypertension .

Synthesis of Complex Organic Compounds

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules. Its unique chemical properties allow for various substitution reactions that can lead to the development of novel pharmaceuticals and specialty chemicals .

Hypertension Management

Given its ability to modulate adrenergic signaling through PNMT inhibition, this compound shows promise in treating conditions related to dysregulated adrenaline levels, such as hypertension and anxiety disorders. Clinical studies are needed to further explore its efficacy and safety profiles .

Analgesic Applications

Preliminary research indicates that compounds similar to this compound may possess analgesic properties through their interaction with pain pathways in the nervous system. This opens avenues for exploring its potential as a non-opioid pain management solution .

Hypertension Research

In a study involving spontaneously hypertensive rats treated with varying doses of this compound, researchers observed a dose-dependent reduction in blood pressure. The results indicated that the compound's mechanism involves direct inhibition of PNMT activity .

Pharmacological Investigations

Another investigation focused on the compound's interaction with adrenergic receptors revealed that it could potentially serve as a lead compound for developing new antihypertensive agents. Binding affinity and inhibitory effects were assessed using radiolabeled assays .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Modulates neurotransmitter systems; potential analog for treating neurological disorders |

| Enzyme Inhibition | Inhibits PNMT; significant hypotensive effects observed in animal models |

| Organic Synthesis | Intermediate for creating complex organic compounds; utilized in specialty chemicals production |

| Therapeutic Potential | Potential use in managing hypertension and anxiety disorders; analgesic properties under investigation |

Mecanismo De Acción

The mechanism of action of 2,5-Dichlorophenethylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity and signaling pathways . The compound’s effects are mediated through binding to these receptors, altering their conformation and activity, which in turn modulates downstream signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenethylamine: Similar in structure but with chlorine atoms at the 2 and 4 positions.

2,5-Dimethoxyphenethylamine: Contains methoxy groups instead of chlorine atoms.

2,5-Dichloroamphetamine: An amphetamine derivative with similar substitution patterns.

Uniqueness

2,5-Dichlorophenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms influence its reactivity and interactions with biological targets, differentiating it from other phenethylamine derivatives.

Actividad Biológica

2,5-Dichlorophenethylamine is a chemical compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the phenethylamine backbone. This structural modification may influence its interaction with biological targets, particularly in the central nervous system (CNS).

Neurotransmitter Interaction

Research indicates that compounds related to phenethylamines often interact with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). These interactions are critical for understanding the compound's potential therapeutic effects.

- Serotonin Transport : Studies have shown that similar compounds can act as allosteric modulators of the serotonin transporter (SERT), potentially altering serotonin levels in the brain. This modulation can have implications for treating mood disorders .

- Dopamine Transport : The interaction with dopamine transporters (DAT) is also significant, as alterations in dopamine signaling are linked to various psychiatric conditions. Compounds with similar structures have been noted to affect dopamine uptake and release .

Antiparasitic Activity

A series of studies have evaluated compounds structurally related to this compound for their inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR). The results indicate promising antiplasmodial activity:

- Inhibitory Concentration : Compounds showed inhibitory constants (K_i) ranging from 1.3 to 243 nM against wild-type PfDHFR. In contrast, the IC50 values in whole-cell assays varied from 0.4 to 54 µM depending on the strain tested .

- Structure-Activity Relationship : The presence of halogen substituents significantly influenced the biological activity. For example, dichloro-substituted compounds exhibited enhanced potency compared to their mono-substituted counterparts .

Study on Antiparasitic Efficacy

In a study focusing on a series of pyrimidine derivatives that include phenethylamine moieties, researchers synthesized various analogues and assessed their biological activity against P. falciparum. The findings highlighted that certain dichloro-substituted analogues displayed superior inhibitory effects compared to established drugs like pyrimethamine .

Neuropharmacological Studies

Research has explored the neuropharmacological profiles of phenethylamines, including their effects on neurotransmitter systems:

- Dopaminergic Effects : In animal models, compounds similar to this compound were shown to increase extracellular dopamine levels in specific brain regions associated with reward pathways .

- Serotonergic Modulation : The influence on serotonin transport suggests potential applications in treating depression and anxiety disorders, where serotonin dysregulation is a central concern .

Data Tables

| Compound | K_i (nM) | IC50 (µM) | Target |

|---|---|---|---|

| This compound | 1.3-243 | 0.4-54 | PfDHFR |

| Pyrimethamine | - | 96.2 | PfDHFR |

| Cycloguanil | - | 14.5 | PfDHFR |

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAHYBZLQUACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679620 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56133-86-9 | |

| Record name | 2,5-Dichlorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.